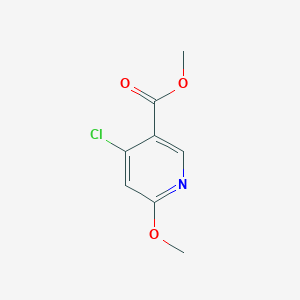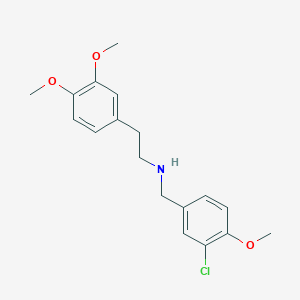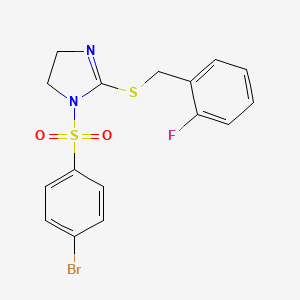![molecular formula C15H18ClN B2537332 2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 100955-55-3](/img/structure/B2537332.png)
2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H17N.ClH and a molecular weight of 247.77 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is 1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is a powder at room temperature . It has a melting point of 167-168°C .Aplicaciones Científicas De Investigación
Catalytic Applications
- Organocatalysis : A study by Cui Yan-fang (2008) describes a compound similar to 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride, which acts as an effective organocatalyst for asymmetric Michael addition. This implies potential applications of 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride in asymmetric synthesis, benefiting from its ability to catalyze reactions with high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Electropolymerization
- Conducting Polymers : Research by G. Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes suggests that compounds structurally related to 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride could be valuable in creating conducting polymers. These polymers can be used in electronic applications due to their low oxidation potentials and stable conducting forms (G. Sotzing et al., 1996).
Chemosensors and Fluorescence
Metal Ion Detection : A study by Prajkta Gosavi-Mirkute et al. (2017) discusses naphthalene-derived compounds as chemosensors for transition metal ions. Given the structural similarity, 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride could potentially be utilized in developing sensors for metal ions, with applications in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors : The work by Kaitian Wu et al. (2014) on a naphthalene-based Schiff base for zinc ion detection in aqueous solutions indicates that similar naphthalene derivatives, like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride, could serve as fluorescent chemosensors. This application is valuable for selective metal ion detection in various environmental and biological contexts (Kaitian Wu et al., 2014).
Pharmacological Research
- Anticancer and Antidepressant Properties : A study by M. Sadia et al. (2021) on Schiff base ligands related to naphthalene compounds demonstrates potential anticancer and antidepressant activities. This suggests that derivatives like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride might have applications in developing novel therapeutic agents (M. Sadia et al., 2021).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research by Hyoung-Yun Oh et al. (2009) on pyrene-based electron transport materials indicates that naphthalene derivatives could play a role in enhancing the efficiency of OLEDs. Compounds like 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride might contribute to the development of more efficient and stable electronic devices (Hyoung-Yun Oh et al., 2009).
Mecanismo De Acción
While the specific mechanism of action for 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is not available, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, ensure proper handling and storage, and procedures to follow in case of accidental contact or ingestion .
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQNGIPMHTOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

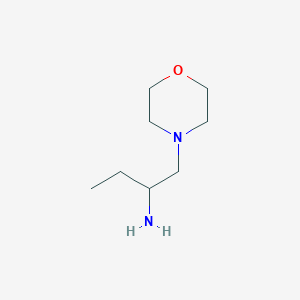
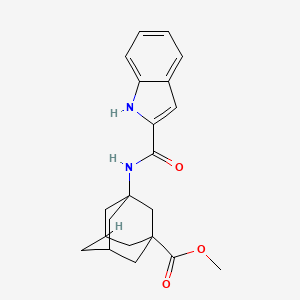
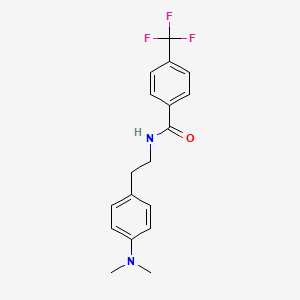
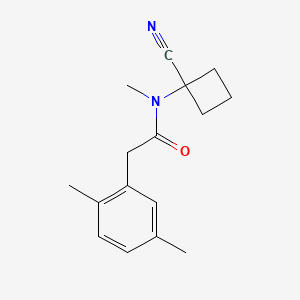


![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
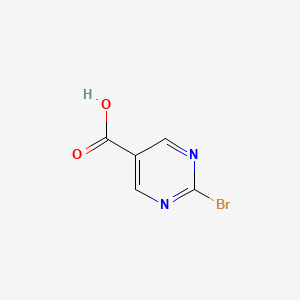
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
